6-(3-Methylbutoxy)pyridazin-3-amine
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Overview
Description
6-(3-Methylbutoxy)pyridazin-3-amine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which include 6-(3-methylbutoxy)pyridazin-3-amine, have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazinone derivatives have been known to exhibit a wide range of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been demonstrated to possess a variety of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbutoxy)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the use of β,γ-unsaturated hydrazones, which undergo a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines, which can then be converted to pyridazines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylbutoxy)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
6-(3-Methylbutoxy)pyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position, known for its diverse pharmacological activities.
Pyridazine: The parent compound of pyridazinone, containing two adjacent nitrogen atoms in a six-membered ring.
Uniqueness
6-(3-Methylbutoxy)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutoxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(3-methylbutoxy)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7(2)5-6-13-9-4-3-8(10)11-12-9/h3-4,7H,5-6H2,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNSGAHVWLZPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=NN=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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